molecular formula C18H15N3O3 B14920583 4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate

4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate

Cat. No.: B14920583
M. Wt: 321.3 g/mol
InChI Key: IDANBRHRDOJICR-DHZHZOJOSA-N
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Description

4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE is an organic compound that features a triazole ring, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling process, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring could lead to a dihydrotriazole derivative.

Scientific Research Applications

4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{2-[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL ACETATE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in chemical reactions. The phenyl and acetate groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

[4-[(E)-2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]phenyl] acetate

InChI

InChI=1S/C18H15N3O3/c1-12(22)24-14-9-6-13(7-10-14)8-11-17-19-18(21-20-17)15-4-2-3-5-16(15)23/h2-11,23H,1H3,(H,19,20,21)/b11-8+

InChI Key

IDANBRHRDOJICR-DHZHZOJOSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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